1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide
Description
1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide (CAS: 1615-06-1, molecular formula: C₆H₆N₂O₂S) is a bicyclic heteroaromatic compound featuring a fused benzene ring with a thiadiazole moiety and two sulfone oxygen atoms. Its molecular weight is 170.19 g/mol, with a melting point of 181–183°C and predicted acidity (pKa) of ~5.62 . The compound’s planar structure and electron-deficient nature make it a versatile scaffold in medicinal chemistry and materials science.
Notably, it has been identified as a potent RORC (Retinoic Acid Receptor-Related Orphan Receptor C) inverse agonist. Early analogs demonstrated RORC inhibition (IC₅₀: 5.7 μM in cellular assays) and binding affinity (Kd: 1.6 μM) . Structural optimization led to derivatives with enhanced activity, such as compound 19 (IC₅₀: 440 nM in human PBMC assays), validated by X-ray crystallography showing interactions with the RORC ligand-binding domain, including a novel subpocket near Ser404 .
Properties
IUPAC Name |
1,3-dihydro-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c9-11(10)7-5-3-1-2-4-6(5)8-11/h1-4,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAGRMVWKUSEBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NS(=O)(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167158 | |
| Record name | 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1615-06-1 | |
| Record name | 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Direct Cyclization of Benzene-1,2-diamine Derivatives
The most widely reported method for synthesizing 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide involves the cyclization of benzene-1,2-diamine derivatives with sulfamide in diglyme as a solvent . This one-step reaction proceeds under reflux conditions, typically for 1.5 hours, to form the benzothiadiazole core. For example, treatment of benzene-1,2-diamine with sulfamide in diglyme at elevated temperatures yields the unsubstituted parent compound with a 50% yield after purification via flash column chromatography . The reaction mechanism likely involves the nucleophilic attack of the amine groups on the electrophilic sulfur center of sulfamide, followed by cyclization and elimination of ammonia.
Table 1: Representative Direct Cyclization Reactions
| Starting Material | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzene-1,2-diamine | Sulfamide, diglyme, reflux, 1.5h | 50 | |
| 5,6-Dimethylbenzene-1,2-diamine | Sulfamide, diglyme, reflux | 50 |
Nuclear magnetic resonance (NMR) data confirm the structure of the products. For instance, the -NMR spectrum of the 5,6-dimethyl derivative exhibits singlet peaks at δ 9.25 ppm (NH) and δ 6.72 ppm (aromatic protons), alongside a methyl resonance at δ 2.18 ppm .
Multi-Step Synthesis from Nitrobenzene Precursors
Substituted derivatives of this compound are often synthesized via multi-step routes starting from nitrobenzene analogs. This approach enables precise control over substituent placement. A representative synthesis begins with 2,4-dichloro-1-nitrobenzene, which undergoes sequential protection, reduction, and cyclization :
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Protection : Reaction with 2,4-dimethoxybenzylamine (DMB-NH) forms a protected intermediate.
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Reduction : Zinc and ammonium chloride reduce the nitro group to an amine.
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Cyclization : Treatment with sulfamide induces ring closure, yielding the benzothiadiazole framework.
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Deprotection : Trifluoroacetic acid (TFA) removes the protecting group to furnish the final product.
This method achieved a 71% yield for a 5-chloro-substituted derivative . Similar strategies have been applied to synthesize analogs with electron-withdrawing (e.g., nitro, trifluoromethyl) and electron-donating (e.g., methoxy) groups.
Table 2: Multi-Step Synthesis of Substituted Derivatives
| Starting Material | Key Steps | Yield (%) | Reference |
|---|---|---|---|
| 2,4-Dichloro-1-nitrobenzene | Protection, reduction, cyclization | 71 | |
| 1,5-Dibromo-2-methyl-4-nitrobenzene | Suzuki coupling, deprotection | 65 |
Alternative Methods Involving Sulfur Trioxide or Thionyl Chloride
Emerging approaches utilize sulfur trioxide (SO) or thionyl chloride (SOCl) for constructing the benzothiadiazole ring . While these methods are less commonly reported for the dihydro-dioxide variant, they are critical for synthesizing analogous structures. For example, SOCl-mediated cyclization of o-phenylenediamine derivatives facilitates the formation of the thiadiazole ring under anhydrous conditions . However, this route requires careful handling due to the toxicity of SOCl and often necessitates stringent temperature control (-10°C to 0°C).
Table 3: Sulfur-Based Cyclization Methods
*Theoretical yield based on analogous reactions.
Functionalization via C–H Activation
Regioselective C–H functionalization offers a pathway to modify preformed benzothiadiazole cores. Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions, have been employed to introduce aryl, alkenyl, or alkyl groups at specific positions . For example, phenylboronic acid undergoes Suzuki coupling with a brominated benzothiadiazole precursor to afford a biaryl derivative in 68% yield . This method preserves the dioxide moiety while expanding structural diversity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1.1. RORC Modulators
Recent studies have identified BTD analogs as potential modulators of the retinoid orphan receptor C (RORC). These compounds act as inverse agonists and have shown promising results in inhibiting RORC activity with an IC50 value of 440 nM in human peripheral blood mononuclear cells (PBMCs) . The discovery was facilitated through structure-based virtual screening combined with combinatorial chemistry techniques.
| Compound | IC50 (nM) | Binding Affinity (μM) |
|---|---|---|
| BTD Analog 19 | 440 | 1.6 |
1.2. Treatment of Diseases
BTD derivatives have been explored for their therapeutic potential in treating conditions such as hyperglycemia, hypertension, and autoimmune diseases. The compounds exhibit significant biological activities that may be leveraged for drug development .
2.1. Electroluminescent Devices
BTD has been utilized as an emissive material in organic light-emitting diodes (OLEDs). Its properties allow for high efficiency and stability when used as an emissive layer (EML). The compounds demonstrate excellent operational lifetimes exceeding 10,000 hours and maintain luminance even after prolonged use .
| Property | Value |
|---|---|
| Operational Lifetime | >10,000 hours |
| Luminance Drop After 2500 Hours | None observed |
2.2. Charge Transport Layers
In addition to its use as an EML, BTD compounds also serve effectively as electron transport layers (ETL) and hole blocking layers (HBL) in OLED devices. Their high oxidation stability contributes to enhanced device longevity and performance .
3.1. Synthesis of Epoxides
BTD is employed as a reagent in the synthesis of epoxides, showcasing its utility in organic synthesis . This application highlights the compound's role in creating complex organic molecules.
3.2. Fluorescent Probes
The unique electronic properties of BTD make it a suitable candidate for developing fluorescent probes used in biochemical assays and imaging techniques . Its ability to act as an electron acceptor enhances its functionality in these applications.
Study on RORC Modulation
A study conducted by researchers utilized BTD analogs to explore their binding interactions with RORC. The findings indicated that specific modifications to the BTD structure significantly enhanced its binding affinity and functional activity, paving the way for further development of targeted therapies for autoimmune diseases .
OLED Device Performance Evaluation
In a comparative analysis of various emissive materials for OLEDs, BTD was highlighted for its superior performance metrics including efficiency at high current densities and thermal stability under operational conditions . The study demonstrated that devices utilizing BTD maintained consistent performance over extended periods.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide involves its strong electron-withdrawing ability, which influences the electronic properties of the molecules it interacts with. This property makes it an effective acceptor unit in various organic materials, enhancing their photoluminescent and conductive properties .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole Derivatives
4,7-Diphenylethynyl-2,1,3-benzothiadiazole
- Structure : Substituted with electron-withdrawing ethynyl groups at positions 4 and 5.
- Properties : Enhanced luminescence and thermal stability compared to the parent compound; used in organic electronics .
- Applications : Organic light-emitting diodes (OLEDs) and photocatalysts due to strong π-conjugation .
4-Methyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide (CAS: 95309-09-4)
1,2,3-Benzothiadiazine 1,1-dioxides
- Structure : Six-membered ring with one additional nitrogen atom compared to 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide.
2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide (CAS: 102362-98-1)
- Structure : Isothiazole ring fused to benzene, with dimethyl substitution.
- Properties : Higher lipophilicity (logP ~2.5) and stability due to steric protection of the sulfone group.
- Applications : Intermediate in agrochemical synthesis; lacks significant receptor-binding activity .
Comparative Data Table
Research Findings and Mechanistic Insights
- RORC Modulation : this compound derivatives exhibit superior RORC inverse agonism compared to benzothiadiazines or benzisothiazoles. This is attributed to their ability to form hydrogen bonds with key residues (e.g., Arg367 and His323) in the RORC binding pocket .
- Electronic Properties : Substituted benzothiadiazoles (e.g., 4,7-dicarbonitrile derivatives) show enhanced electron-accepting capacity, making them suitable for electrocatalytic hydrogen production, unlike the parent compound .
- Synthetic Accessibility: The parent compound is synthesized via cyclization of 1,2-diaminobenzenes with thionyl chloride, followed by oxidation . Derivatives require regioselective functionalization, which can limit yield compared to simpler benzisothiazoles .
Limitations and Challenges
Biological Activity
1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide (commonly referred to as benzothiadiazole) is a heterocyclic compound with significant potential in biomedical research. Characterized by its unique structure that includes a benzothiadiazole core and two dioxide groups attached to sulfur, this compound has garnered interest due to its biological activities, particularly in modulating immune responses and protein interactions.
- Molecular Formula : C₆H₆N₂O₂S
- Molecular Weight : 170.19 g/mol
- Structure : The compound features a bicyclic structure consisting of a benzene ring fused to a thiadiazole ring.
Research indicates that this compound acts as an inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor C (RORC), which plays a crucial role in Th17 cell differentiation and function. This interaction suggests potential therapeutic applications in treating autoimmune diseases and inflammatory conditions where Th17 cells are implicated .
Immunomodulatory Effects
- RORC Modulation : Studies have shown that analogs of this compound can inhibit RORC activity. For instance, one study reported an IC50 value of 440 nM for a derivative in human peripheral blood mononuclear cells. This suggests that the compound may help regulate immune responses by modulating RORC activity.
- Potential Applications : The immunomodulatory effects indicate possible applications in managing autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Protein-Protein Interaction Inhibition
Recent investigations have identified that derivatives of benzothiadiazole exhibit inhibitory activity against STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor involved in various cellular processes including inflammation and cell growth. One derivative demonstrated an IC50 value of 15.8 µM against STAT3 .
Data Table: Biological Activity Summary
| Activity Type | Target/Mechanism | IC50 Value (µM) | Reference |
|---|---|---|---|
| RORC Inhibition | Inverse Agonist | 0.44 | |
| STAT3 Inhibition | Direct Inhibitor | 15.8 | |
| Protein Interaction Studies | Binding Affinity | Not specified |
Case Study 1: RORC Modulation
A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis of various benzothiadiazole derivatives and their effects on RORC modulation. The findings indicated that specific modifications on the benzothiadiazole scaffold could enhance binding affinity and inverse agonist activity against RORC .
Case Study 2: STAT3 Inhibition
Another investigation focused on the inhibitory effects of benzothiadiazole derivatives on STAT3 signaling pathways. Using AlphaScreen assays, researchers characterized several compounds with varying degrees of inhibitory activity against STAT3, revealing insights into their mechanism of action through interactions with cysteine residues within the SH2 domain .
Safety Profile and Handling
Due to limited information regarding the safety profile of this compound, caution is advised when handling this compound. Potential hazards may include skin irritation or respiratory issues upon exposure; therefore, appropriate safety measures should be implemented during laboratory use.
Q & A
Q. What are the recommended synthetic routes for 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide, and how do reaction conditions influence yield?
The compound can be synthesized via treatment of N,N'-dibenzyl-1,2-diaminobenzene with thionyl chloride followed by m-chloroperbenzoic acid to form N,N'-dibenzyl-1H,3H-2,1,3-benzothiadiazole 2,2-dioxide, which is then hydrogenolyzed to yield the parent heterocycle . Key factors include:
Q. How should researchers characterize the physicochemical properties of this compound for experimental reproducibility?
Critical parameters include:
- Melting point : 181–183°C (experimentally determined) .
- Lipophilicity : High logP values, impacting solubility in organic solvents and biological membranes .
- Acidity : pKa ~4, influencing stability in aqueous buffers .
- Spectral data : Reference mass spectra (m/z 170) and NMR profiles from the EPA/NIH Mass Spectral Database .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Storage : Keep in a cool, dry place away from light; use inert atmospheres to prevent degradation .
- Hazard mitigation : Wear PPE (gloves, goggles) due to potential irritancy. For spills, use absorbent materials and avoid aqueous washes to prevent sulfonic acid formation .
- Emergency contacts : Chemtrec (+1-800-424-9300) for spills or exposure .
Advanced Research Questions
Q. How does the benzothiadiazole scaffold enhance the design of PET tracers for norepinephrine transporter (NET) imaging?
The compound’s rigid benzothiadiazole core provides:
- High affinity : Sub-nanomolar binding to NET due to reduced conformational flexibility compared to benzoimidazolones .
- Selectivity : Minimal off-target binding to serotonin or dopamine transporters, validated via competitive binding assays .
- Radiolabeling : Successful incorporation of ¹¹C via N-methylation for in vivo PET imaging .
Q. What structural modifications improve activity in RORC modulation, and how are EC50 values optimized?
Merck’s SAR studies show:
- Substituent effects : Aryl or heteroaryl groups at C-5 enhance target engagement (e.g., EC50 <1.5 µM in FLIPR assays).
- Lipophilic side chains : 2,2-Difluorocyclopropylmethyl at N-1 improves membrane permeability and bioavailability .
- Computational modeling : Docking studies guide substituent placement to optimize hydrogen bonding with RORC’s ligand-binding domain .
Q. How can contradictory data on biological inactivity (e.g., cardiovascular assays) and activity (e.g., RORC modulation) be reconciled?
Discrepancies arise from:
- Target specificity : High acidity (pKa ~4) may reduce bioavailability in certain assays (e.g., cardiovascular screens), while RORC binding is pH-independent .
- Assay design : In vitro GTPγS assays (cell-free systems) vs. in vivo models with metabolic clearance .
- Structural variants : N-alkylation or fluorination alters pharmacokinetics and target engagement .
Q. What computational strategies are effective in designing novel derivatives with improved pharmacokinetic profiles?
- Molecular dynamics (MD) : Simulate ligand-receptor interactions to predict binding stability .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with EC50 values .
- ADMET prediction : Tools like SwissADME assess lipophilicity (logP) and blood-brain barrier penetration for CNS targets .
Methodological Considerations
Q. How should researchers design experiments to validate target engagement in complex biological systems?
- Competitive binding assays : Use ³H-labeled ligands (e.g., nisoxetine for NET) to quantify displacement .
- In vivo imaging : Pair microdosing (¹¹C-labeled tracer) with autoradiography to confirm tissue distribution .
- Dose-response curves : Test derivatives across a 10⁴ concentration range to calculate IC50/EC50 values .
Q. What analytical techniques are critical for resolving synthetic byproducts or degradation products?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
